3-(4-Cyanophenyl)-N,N-dimethylbenzamide
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Overview
Description
3-(4-Cyanophenyl)-N,N-dimethylbenzamide is an organic compound characterized by the presence of a cyanophenyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-N,N-dimethylbenzamide typically involves the reaction of 4-cyanobenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-(4-Cyanophenyl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-(4-Cyanophenyl)-N,N-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Cyanophenyl)acrylic acid
- 3-(4-Cyanophenyl)-2-methylacrylate
- 4-(4-Cyanophenyl)-N,N-dimethylbenzamide
Uniqueness
3-(4-Cyanophenyl)-N,N-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyanophenyl group with a dimethylbenzamide moiety makes it particularly versatile for various applications.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)16(19)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDUDKRUOJZFAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742913 |
Source
|
Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-68-9 |
Source
|
Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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